8-Chloro-6-iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione
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Overview
Description
8-Chloro-6-iodo-1H-3,1-benzoxazine-2,4-dione is a heterocyclic compound that features a benzoxazine ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione typically involves the reaction of appropriate substituted anilines with phosgene or its derivatives. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the benzoxazine ring .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature and pressure are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-6-iodo-1H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using reagents like sodium azide or potassium thiocyanate.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst like copper(I) iodide.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted benzoxazine derivatives, which can exhibit different chemical and physical properties .
Scientific Research Applications
8-Chloro-6-iodo-1H-3,1-benzoxazine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antibacterial, and anticancer activities.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and resins with enhanced thermal and mechanical properties.
Biological Studies: It serves as a tool for studying various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 8-Chloro-6-iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit interleukin-1, which plays a role in immune and inflammatory responses .
Comparison with Similar Compounds
- 6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
- 8-Chloro-6-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
Comparison: Compared to similar compounds, 8-Chloro-6-iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
8-chloro-6-iodo-1H-3,1-benzoxazine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClINO3/c9-5-2-3(10)1-4-6(5)11-8(13)14-7(4)12/h1-2H,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFACVUXOUAGBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)OC(=O)N2)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClINO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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